Enhanced Lipophilicity and Predicted Membrane Permeability vs. Primary Amine Analog
The target compound incorporates an N-ethyl substituent that increases lipophilicity compared to the primary amine analog (1,3-dimethyl-1H-pyrazol-5-yl)methanamine. This modification is associated with improved passive membrane permeability, a critical parameter for intracellular target engagement [1].
| Evidence Dimension | Predicted logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ~1.2–1.5 (based on structural analogs) |
| Comparator Or Baseline | (1,3-dimethyl-1H-pyrazol-5-yl)methanamine (CAS 499770-63-7): reported logP = 0.89 |
| Quantified Difference | Increase of ~0.3–0.6 log units (approximately 2–4× higher partition coefficient) |
| Conditions | In silico prediction models (ALOGPS, ChemAxon) and experimental literature values |
Why This Matters
Higher logP correlates with enhanced blood-brain barrier penetration and cellular uptake, making the ethylamine derivative a preferred intermediate for CNS-targeted drug candidates.
- [1] Hansch, C., Leo, A., Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society, 1995. View Source
